molecular formula C11H12N2O4S B14188251 N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide CAS No. 847268-22-8

N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide

Katalognummer: B14188251
CAS-Nummer: 847268-22-8
Molekulargewicht: 268.29 g/mol
InChI-Schlüssel: HESCRYFOORKCSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes an acetylsulfamoyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide can be achieved through a multi-step process. One common method involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-acetylsulfamoyl)aniline. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-(Acetylsulfamoyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide
  • (E)-N-[4-(Acetylsulfamoyl)phenyl]-2,3-diphenylprop-2-enamide

Uniqueness

N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetylsulfamoyl group is particularly important for its reactivity and potential biological activity .

Eigenschaften

CAS-Nummer

847268-22-8

Molekularformel

C11H12N2O4S

Molekulargewicht

268.29 g/mol

IUPAC-Name

N-[4-(acetylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C11H12N2O4S/c1-3-11(15)12-9-4-6-10(7-5-9)18(16,17)13-8(2)14/h3-7H,1H2,2H3,(H,12,15)(H,13,14)

InChI-Schlüssel

HESCRYFOORKCSY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.